molecular formula C16H12N2O2 B12796135 7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione CAS No. 70526-01-1

7,8-Dihydrobenzo(c)pyridazino(1,2-a)cinnoline-6,9-dione

Cat. No.: B12796135
CAS No.: 70526-01-1
M. Wt: 264.28 g/mol
InChI Key: FOFBHMNZHZEEJV-UHFFFAOYSA-N
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Description

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which combines elements of benzo, pyridazino, and cinnoline rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Catalysts like palladium or nickel, specific solvents depending on the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9-Tetrahydrobenzo©pyridazino(1,2-a)cinnoline
  • Benzo©pyridazino(1,2-a)cinnoline derivatives

Uniqueness

7,8-Dihydrobenzo©pyridazino(1,2-a)cinnoline-6,9-dione stands out due to its specific structural features and the unique combination of rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research.

Properties

CAS No.

70526-01-1

Molecular Formula

C16H12N2O2

Molecular Weight

264.28 g/mol

IUPAC Name

1,14-diazatetracyclo[12.4.0.02,7.08,13]octadeca-2,4,6,8,10,12-hexaene-15,18-dione

InChI

InChI=1S/C16H12N2O2/c19-15-9-10-16(20)18-14-8-4-2-6-12(14)11-5-1-3-7-13(11)17(15)18/h1-8H,9-10H2

InChI Key

FOFBHMNZHZEEJV-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N2C3=CC=CC=C3C4=CC=CC=C4N2C1=O

Origin of Product

United States

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